Ethyl 2-acetyl-2-methyl-5-oxohexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-acetyl-2-methyl-5-oxohexanoate is an organic compound with the molecular formula C10H16O4. It is a derivative of hexanoic acid and is characterized by the presence of an ethyl ester group, an acetyl group, and a ketone functional group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-acetyl-2-methyl-5-oxohexanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with methyl vinyl ketone under basic conditions. The reaction proceeds via a Michael addition followed by an intramolecular aldol condensation to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-acetyl-2-methyl-5-oxohexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-acetyl-2-methyl-5-oxohexanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and specialty materials.
Wirkmechanismus
The mechanism of action of ethyl 2-acetyl-2-methyl-5-oxohexanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products. The presence of the acetyl and ketone groups allows it to participate in a wide range of chemical reactions, influencing its biological and chemical activity .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-acetyl-2-methyl-5-oxohexanoate can be compared with other similar compounds, such as:
Ethyl 4-acetyl-5-oxohexanoate: Similar in structure but with different positioning of functional groups.
Ethyl 5,5-dimethyl-2,4-dioxohexanoate: Contains additional methyl groups and different oxidation states.
Ethyl (2-acetyl-5-methoxyphenoxy)acetate: Contains a methoxyphenoxy group, leading to different reactivity and applications.
These compounds share some structural similarities but differ in their chemical properties and applications, highlighting the uniqueness of this compound .
Eigenschaften
Molekularformel |
C11H18O4 |
---|---|
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
ethyl 2-acetyl-2-methyl-5-oxohexanoate |
InChI |
InChI=1S/C11H18O4/c1-5-15-10(14)11(4,9(3)13)7-6-8(2)12/h5-7H2,1-4H3 |
InChI-Schlüssel |
CNZDATVMDLHXGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C)(CCC(=O)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.